Product packaging for Sodium fumarate-2,3-13C2(Cat. No.:CAS No. 312623-83-9)

Sodium fumarate-2,3-13C2

Cat. No.: B1628572
CAS No.: 312623-83-9
M. Wt: 162.02 g/mol
InChI Key: MSJMDZAOKORVFC-CRQBDLPISA-L
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Description

Significance of Isotopic Labeling in Unraveling Complex Biochemical Networks

Isotopic labeling is fundamental to deciphering the complex and interconnected nature of metabolic networks. nih.gov In the early days of biochemistry, it was vital for tracing the conversion of one chemical to another, helping to map out foundational pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov Today, this technique allows scientists to move beyond static snapshots of metabolite concentrations and instead visualize the dynamic flow, or flux, of molecules through these pathways. mpg.de

By introducing an isotope-labeled precursor into a biological system, researchers can observe its path and identify which metabolic routes are active. fiveable.me This biochemical tracking provides crucial information on reaction kinetics, the relative contributions of different pathways to the production of a specific metabolite, and how these networks are rewired in response to genetic or environmental changes. nih.govfiveable.me The ability to trace atoms with high specificity makes isotopic labeling an essential tool for validating computational models of metabolism and discovering novel metabolic activities. nih.gov

Overview of 13C-Labeled Compounds in Metabolic Flux Analysis

Among the stable isotopes used in metabolic research, Carbon-13 (¹³C) is the most prominent. Metabolic Flux Analysis (MFA) using ¹³C-labeled compounds is a cornerstone technique for quantifying the rates of metabolic reactions within a living cell. wikipedia.orgmdpi.com The process involves supplying cells with a substrate, such as glucose, that has been enriched with ¹³C at specific atomic positions. nih.gov

As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a wide array of downstream metabolites. nih.gov Analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to measure the resulting labeling patterns, known as mass isotopomer distributions, in key metabolites like amino acids derived from cellular proteins. mdpi.comnih.gov By combining this experimental data with a known model of the organism's biochemical reaction network, computational algorithms can estimate the intracellular metabolic fluxes. mpg.de This quantitative approach provides a detailed understanding of central carbon metabolism, identifying metabolic bottlenecks and guiding metabolic engineering efforts. mdpi.com

The Role of Sodium Fumarate-2,3-13C2 as a Specific Metabolic Tracer

Sodium fumarate-2,3-¹³C₂ is a specialized isotopic tracer designed to probe specific segments of cellular metabolism, particularly the tricarboxylic acid (TCA) cycle. nih.gov Fumarate (B1241708) is a key intermediate in the TCA cycle, a central hub of energy production and biosynthetic precursor supply. atamankimya.com It is formed from the oxidation of succinate (B1194679) and is subsequently hydrated to form malate (B86768) by the enzyme fumarate hydratase (fumarase). nih.govresearchgate.net

By introducing fumarate labeled with ¹³C at the C2 and C3 positions, researchers can precisely track its fate within the cell. The specific labeling pattern of Sodium fumarate-2,3-¹³C₂ allows for the unambiguous detection of its conversion to malate and other downstream metabolites. researchgate.net This makes it an invaluable tool for studying TCA cycle activity and dysfunction in various physiological and pathological states. For instance, the conversion of hyperpolarized [1,4-¹³C₂,2,3-d₂]fumarate to ¹³C-labeled malate has emerged as a sensitive imaging biomarker for detecting early cell death (necrosis), as the enzyme fumarate hydratase leaks from compromised cells and metabolizes the extracellular tracer. nih.gov This specific tracer provides a clear window into a critical reaction of the TCA cycle, offering insights that are not achievable with more general tracers like ¹³C-glucose. nih.govwustl.edu

Data Tables

Table 1: Physical and Chemical Properties of Sodium fumarate-2,3-¹³C₂

PropertyValueSource(s)
Chemical Formula C₄H₂¹³C₂Na₂O₄ sigmaaldrich.comscbt.com
Molecular Weight 162.02 g/mol sigmaaldrich.comscbt.com
CAS Number 287389-39-3 / 312623-83-9 sigmaaldrich.comscbt.com
Form Solid sigmaaldrich.com
Melting Point >300 °C sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Mass Shift M+2 sigmaaldrich.com
Synonyms Fumaric acid-2,3-¹³C₂ disodium (B8443419) salt sigmaaldrich.com

Table 2: Key Research Applications of ¹³C-Labeled Tracers

ApplicationDescriptionKey TechniquesSource(s)
Metabolic Flux Analysis (MFA) Quantifies the in vivo rates (fluxes) of reactions in the central carbon metabolism.GC-MS, LC-MS, NMR mpg.demdpi.comnih.gov
Pathway Elucidation Determines if a specific metabolic pathway is active by tracking the incorporation of labeled atoms into key metabolites.Mass Spectrometry, NMR nih.govfiveable.me
Biomarker Discovery Identifies metabolic changes associated with disease states, such as the conversion of fumarate to malate in necrotic tissue.Hyperpolarized ¹³C MRI, MRS nih.gov
Metabolite Identification Assists in the structural identification of unknown metabolites by analyzing their isotopic labeling patterns.High-Resolution Mass Spectrometry nih.gov
Substrate Contribution Measures the relative contribution of different substrates (e.g., glucose, glycerol) to the production of a specific end-product.NMR, Mass Spectrometry wustl.eduphysiology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Na2O4 B1628572 Sodium fumarate-2,3-13C2 CAS No. 312623-83-9

Properties

CAS No.

312623-83-9

Molecular Formula

C4H2Na2O4

Molecular Weight

162.02 g/mol

IUPAC Name

disodium;(E)-(2,3-13C2)but-2-enedioate

InChI

InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;;/i1+1,2+1;;

InChI Key

MSJMDZAOKORVFC-CRQBDLPISA-L

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Isomeric SMILES

[13CH](=[13CH]/C(=O)[O-])\C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Pictograms

Irritant

Origin of Product

United States

Production and Characterization of Sodium Fumarate 2,3 13c2 for Research Applications

Synthetic Pathways and Isotopic Labeling Strategies

The synthesis of Sodium Fumarate-2,3-13C2 is a multi-step process that requires precise control over isotopic incorporation to achieve high enrichment at the desired positions. A common and effective strategy involves the synthesis of a labeled precursor, which is then converted to the final product.

One plausible and widely utilized pathway begins with a doubly-labeled acetylene (B1199291) derivative, which can be synthesized from precursors like ¹³C-labeled sodium acetate. researchgate.net A key subsequent step is the catalytic isomerization of the corresponding labeled maleic acid. smolecule.comresearchgate.netgoogle.com Maleic acid, the cis-isomer, can be converted to the trans-isomer, fumaric acid, through various catalytic methods. google.comgoogle.com This isomerization is a critical step to obtain the correct stereochemistry of the final fumarate (B1241708) product.

The general synthetic approach can be outlined as follows:

Synthesis of a Doubly ¹³C-Labeled Precursor: A common starting material for introducing the adjacent ¹³C atoms is a doubly labeled acetylene compound. This can be achieved through various organic synthesis routes utilizing simple, commercially available ¹³C-labeled starting materials.

Formation of Labeled Maleic Acid: The labeled acetylene precursor undergoes carboxylation to form Maleic acid-2,3-¹³C2. This step establishes the four-carbon dicarboxylic acid backbone.

Catalytic Isomerization: The synthesized Maleic acid-2,3-¹³C2 is then isomerized to Fumaric acid-2,3-¹³C2. This reaction is typically acid-catalyzed and driven by the greater stability of the trans-isomer (fumarate). google.comgoogle.com

Salt Formation: Finally, the purified Fumaric acid-2,3-¹³C2 is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, under controlled pH conditions to yield the disodium (B8443419) salt, this compound. The resulting product is then typically isolated as a solid.

This strategic approach ensures that the ¹³C labels are specifically located at the C2 and C3 positions of the fumarate molecule, providing a tracer with a defined and high isotopic purity.

Analytical Methods for Assessing Isotopic Enrichment and Purity

To ensure the quality and reliability of this compound for research applications, rigorous analytical characterization is essential. High-resolution mass spectrometry and advanced spectroscopic techniques are the primary methods employed for this purpose.

High-Resolution Mass Spectrometry for Isotopic Verification

High-resolution mass spectrometry (HRMS) is a powerful tool for verifying the isotopic enrichment and determining the mass isotopomer distribution of labeled compounds. acs.orgspringernature.com For this compound, HRMS provides precise mass measurements that can distinguish between the unlabeled (M+0) and the doubly labeled (M+2) species.

The primary objective of this analysis is to confirm that the isotopic purity is high, typically greater than 99 atom % ¹³C. sigmaaldrich.com This is achieved by comparing the intensity of the ion corresponding to the M+2 isotopologue with any residual unlabeled or singly labeled species. The high resolution of instruments like the Orbitrap mass spectrometer allows for the clear separation of these isotopologues from other potential ions with similar mass-to-charge ratios. acs.org

Table 1: Expected Mass Isotopologue Distribution for this compound by HRMS
IsotopologueChemical FormulaExpected m/z (M-2Na+H)⁻Relative Abundance
Unlabeled Fumarate (M+0)C₄H₃O₄⁻115.0037<1%
Singly Labeled Fumarate (M+1)¹³CC₃H₃O₄⁻116.0070<1%
Doubly Labeled Fumarate (M+2)¹³C₂C₂H₃O₄⁻117.0104>99%

Advanced Spectroscopic Techniques for Labeling Position Confirmation

While mass spectrometry confirms the isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise location of the ¹³C labels within the molecule.

¹³C NMR Spectroscopy: A standard one-dimensional ¹³C NMR spectrum of this compound provides direct evidence of the labeling. Due to the symmetry of the fumarate molecule, the two central, labeled carbons (C2 and C3) are chemically equivalent. In a proton-decoupled ¹³C NMR spectrum, these would appear as a single peak. researchgate.net The presence of the ¹³C-¹³C bond results in characteristic spin-spin coupling, which can be observed in undecoupled spectra, providing further confirmation of the adjacent labeling.

Two-Dimensional (2D) NMR Spectroscopy: For unambiguous confirmation of the label positions and the connectivity of the carbon skeleton, advanced 2D NMR techniques are employed. nih.govplos.org

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons with their directly attached carbon atoms. For this compound, this experiment would show a correlation between the protons at the C2 and C3 positions and their corresponding ¹³C signals, confirming that these specific carbons are part of the molecule's backbone. nih.gov

¹³C-¹³C Correlation Spectroscopy (e.g., HCCH-COSY): Experiments like HCCH-COSY are particularly powerful for labeled compounds as they directly show the connectivity between adjacent ¹³C atoms. plos.orgsemanticscholar.org A cross-peak between the signals of C2 and C3 in a ¹³C-¹³C correlation spectrum would provide definitive proof of the 2,3-¹³C2 labeling pattern.

Table 2: Expected NMR Chemical Shifts for this compound
NucleusPositionExpected Chemical Shift (ppm)Notes
¹HH-2, H-3~6.5Single peak due to molecular symmetry.
¹³CC-2, C-3~135Labeled positions, appear as a single peak in proton-decoupled spectra. researchgate.net
¹³CC-1, C-4 (Carboxyl)~170Unlabeled positions.

The combination of these sophisticated analytical methods ensures that each batch of this compound meets the high standards of isotopic enrichment and positional purity required for its use in quantitative metabolic flux analysis and other sensitive research applications.

Advanced Methodologies Employing Sodium Fumarate 2,3 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the non-invasive study of metabolic pathways in biological systems. nih.gov By utilizing substrates isotopically enriched with NMR-active nuclei like carbon-13 (¹³C), researchers can trace the metabolic fate of these molecules in real-time. nih.govcore.ac.uk The natural abundance of ¹³C is only about 1.1%, making it relatively insensitive for detection. nih.gov Therefore, the use of ¹³C-enriched compounds, such as Sodium Fumarate-2,3-¹³C₂, significantly enhances the signal, allowing for detailed investigation of metabolic fluxes. nih.gov This approach involves the administration of a ¹³C-labeled substrate, detection of the labeled metabolites, and often, metabolic modeling to derive quantitative flux rates. nih.gov

The acquisition of ¹³C NMR spectra for metabolic studies requires specific techniques to ensure sensitivity and resolution. nih.gov In a typical ¹³C NMR experiment, signals are spread over a wide chemical shift range (up to 200 ppm), which minimizes the signal overlap that can complicate proton (¹H) NMR spectra. libretexts.org For a molecule like Sodium Fumarate-2,3-¹³C₂, the two labeled carbons (C2 and C3) are chemically equivalent due to the molecule's symmetry and would be expected to produce a single signal in a standard proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.com

However, the key to its utility is tracking its metabolic conversion. A primary metabolic reaction involving fumarate (B1241708) is its hydration to malate (B86768), catalyzed by the enzyme fumarase. mdpi.com This conversion is a critical step in the Krebs cycle. google.com When hyperpolarized [1-¹³C]fumarate is used, its signal is observed around 175.4 ppm. pnas.orgchemrxiv.org Upon conversion to malate, two new signals appear for [1-¹³C]malate and [4-¹³C]malate at approximately 181.7 ppm and 180.5 ppm, respectively. chemrxiv.org This is because the symmetrical fumarate molecule is converted into the asymmetrical malate molecule, distributing the ¹³C label between two distinct carboxyl positions. chemrxiv.org The detection and quantification of these new malate signals relative to the diminishing fumarate signal provide a direct measure of fumarase activity. chemrxiv.orgsoton.ac.uk

To enhance spectral quality, broadband proton decoupling is generally employed during ¹³C signal acquisition. nih.govlibretexts.org This technique removes the splitting of carbon signals caused by J-coupling to attached protons, resulting in a simplified spectrum where each unique carbon appears as a singlet. nih.govlibretexts.org This simplification is crucial for accurately quantifying the concentration of different metabolites.

Table 1: Illustrative ¹³C Chemical Shifts in Fumarate to Malate Conversion Note: These values are based on studies using [1-¹³C]fumarate and may vary slightly based on experimental conditions.

Compound Carbon Position Approximate Chemical Shift (ppm)
[1-¹³C]Fumarate C1 175.4
[1-¹³C]Malate C1 181.7
[4-¹³C]Malate C4 180.5

Spin-spin coupling, or J-coupling, provides valuable information about the connectivity of atoms within a molecule. In ¹³C NMR, coupling between adjacent ¹³C nuclei (¹Jcc) is typically not observed in molecules with natural ¹³C abundance due to the low probability of two ¹³C atoms being neighbors. libretexts.org However, in intentionally labeled compounds like Sodium Fumarate-2,3-¹³C₂, the ¹³C-¹³C coupling is a prominent feature. The analysis of these coupling patterns is instrumental in tracking carbon atom rearrangement, or "scrambling," during metabolic reactions. nih.gov

Fumarate itself is a symmetric molecule, but its metabolic product, malate, is not. nih.govasm.org When fumarate enters the Krebs cycle, the symmetrical nature of the molecule leads to scrambling of the carbon labels. nih.gov For instance, studies using [2-¹³C]pyruvate showed that label scrambling occurred in malate and aspartate as a result of the hydration reaction through fumarase to the symmetric intermediate fumarate. nih.gov

With Sodium Fumarate-2,3-¹³C₂, the direct bond between the two labeled carbons would produce a distinct splitting pattern. As this molecule is metabolized, the fate of this coupled ¹³C-¹³C pair can be followed. For example, in the conversion to malate, the C2-C3 bond of fumarate is retained, and the resulting [2,3-¹³C₂]malate would exhibit its own characteristic ¹³C-¹³C coupling constant. Observing the appearance of these new coupled signals allows for an unambiguous tracing of the carbon backbone from the precursor to the product. Researchers have successfully extracted J-coupling constants for [2,3-¹³C₂]fumarate by matching experimental and simulated spectra, demonstrating the feasibility of such analysis. researchgate.net

A major limitation of conventional ¹³C NMR spectroscopy in metabolic studies is its low sensitivity. nih.gov Hyperpolarization techniques can overcome this by increasing the nuclear spin polarization by several orders of magnitude (over 10,000-fold), enabling real-time metabolic imaging with a high signal-to-noise ratio (SNR). nih.govnih.gov Hyperpolarized ¹³C-labeled fumarate has emerged as a promising imaging agent, particularly for detecting cellular necrosis. mdpi.comwhiterose.ac.uk In necrotic cells, the loss of membrane integrity allows the injected hyperpolarized fumarate to access intracellular fumarase, leading to a significant and detectable production of hyperpolarized malate. mdpi.com Two primary methods are used for hyperpolarizing Sodium Fumarate-2,3-¹³C₂: Dissolution Dynamic Nuclear Polarization (D-DNP) and Parahydrogen-Induced Polarization (PHIP).

Dissolution D-DNP is a widely used method for generating hyperpolarized molecules for in vivo studies. researchgate.net The process involves cooling a sample containing the ¹³C-labeled substrate (e.g., fumarate) and a stable paramagnetic radical to very low temperatures (~1 K) in a high magnetic field (typically >3 T). nih.govstanford.edu Under these conditions, the electron spins of the radical become almost fully polarized. stanford.edu Microwave irradiation near the electron resonance frequency then transfers this high polarization from the electrons to the ¹³C nuclei. nih.govstanford.edu This polarization process can take 15 to 90 minutes. stanford.edunih.gov

Once maximal nuclear polarization is achieved, the solid sample is rapidly dissolved with a superheated aqueous buffer and transferred for injection and subsequent MR detection. researchgate.netstanford.edu The entire dissolution and transfer process is completed within seconds to minimize the loss of polarization, which decays with a time constant (T₁) typically on the order of tens of seconds for carboxylic acids. stanford.edu D-DNP has been successfully used to hyperpolarize [1,4-¹³C₂]fumarate, achieving robust polarization of over 40% and enabling its use as an imaging biomarker for necrosis. nih.govstanford.edu

Parahydrogen-Induced Polarization (PHIP) offers a faster and more cost-effective alternative to D-DNP. soton.ac.ukresearchgate.net PHIP utilizes the singlet spin state of parahydrogen (a spin isomer of H₂) to generate nuclear polarization. The process involves the chemical hydrogenation of a suitable precursor molecule with parahydrogen gas in the presence of a catalyst. acs.org For fumarate, the precursor is typically an acetylenedicarboxylate (B1228247) salt. whiterose.ac.ukacs.org The hydrogenation reaction transfers the two hydrogen atoms from parahydrogen across the triple bond of the precursor, creating fumarate with its two new protons in a highly ordered singlet state. acs.org This proton spin order is then converted into strong ¹³C polarization through the application of a magnetic field cycle. chemrxiv.org

Recent advancements in PHIP have enabled the production of hyperpolarized [1-¹³C]fumarate at concentrations of 100 mM with ¹³C polarization levels between 13% and 45%. pnas.orgnih.govacs.org A significant advantage of PHIP is its speed; a dose of hyperpolarized agent can be prepared in minutes, compared to the longer times required for D-DNP. nih.govacs.org

Table 2: Comparison of Hyperpolarization Techniques for Fumarate

Feature Dissolution Dynamic Nuclear Polarization (D-DNP) Parahydrogen-Induced Polarization (PHIP)
Principle Transfer of polarization from electrons to nuclei at low temperature/high magnetic field. nih.govstanford.edu Transfer of spin order from parahydrogen via chemical reaction. chemrxiv.orgacs.org
Typical Precursor The target molecule itself (e.g., [1,4-¹³C₂]fumarate). nih.gov An unsaturated precursor (e.g., acetylenedicarboxylate). whiterose.ac.uk
Polarization Time ~90 minutes. nih.govacs.org ~10 minutes. nih.govacs.org
Achieved ¹³C Polarization >40%. stanford.edu 13-45%. pnas.orgnih.govacs.org
Key Advantage High polarization levels. stanford.edu Rapid, lower cost. nih.govacs.org

Combining different stable isotopes, such as deuterium (B1214612) (²H) and ¹³C, in a single tracer molecule provides additional layers of metabolic information. nih.govcam.ac.uk This multi-isotope tracing approach can be used to probe kinetic isotope effects, simplify complex spectra, and track atoms through intersecting metabolic pathways. cam.ac.ukrsc.org

The use of deuterated and ¹³C-labeled fumarate, such as [1,4-¹³C₂,2,3-d₂]fumarate or succinate-1-¹³C-2,3-d₂, has been demonstrated in metabolic studies. nih.govnih.gov In the context of Sodium Fumarate-2,3-¹³C₂, a dually labeled analog would be Sodium Fumarate-2,3-¹³C₂,2,3-d₂. The presence of deuterium at the C2 and C3 positions offers several advantages. First, it can simplify the ¹H NMR spectrum by removing signals from these positions. More importantly for ¹³C NMR, replacing protons with deuterons at the labeled carbon sites alters the spin-spin coupling interactions. The large ¹JCH couplings are replaced by much smaller ¹JCD couplings, leading to narrower ¹³C signals and improved spectral resolution. nih.gov

Furthermore, deuterium labeling can influence the T₁ relaxation times of the adjacent ¹³C nuclei, which is a critical parameter in hyperpolarization experiments. Researchers have also used substrates double-labeled with ¹³C and ²H to investigate kinetic isotope effects in metabolic pathways, although these effects are often small in vivo. cam.ac.uk The ability to track both ¹³C and ²H labels simultaneously provides a more detailed and robust analysis of metabolic fluxes compared to single-isotope tracing. nih.govnih.gov

Hyperpolarized 13C NMR Spectroscopy for Enhanced Signal-to-Noise Ratio

Mass Spectrometry (MS) Techniques for Isotopic Metabolomics

Mass spectrometry is a cornerstone of isotopic metabolomics, enabling the detection and quantification of isotopically labeled molecules within a complex biological sample. When Sodium Fumarate-2,3-¹³C₂ is introduced into a biological system, the ¹³C labels are incorporated into downstream metabolites of the Krebs cycle and connected pathways. MS can then track the distribution of these heavy isotopes, providing insights into the activity of these pathways. frontiersin.org The choice of mass spectrometry technique is critical and often depends on the specific metabolites of interest and the research question.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the comprehensive analysis of metabolites, including those labeled with stable isotopes like ¹³C from Sodium Fumarate-2,3-¹³C₂. shimadzu.com This method is particularly well-suited for the analysis of volatile and thermally stable compounds. However, many key metabolites in central carbon metabolism, such as the organic acids of the Krebs cycle, are non-volatile. Therefore, a chemical derivatization step is typically required to increase their volatility and thermal stability for GC-MS analysis. shimadzu.com

Detailed Research Findings:

In a typical workflow, metabolites are extracted from cells or tissues and then derivatized. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens with a tert-butyldimethylsilyl (tBDMS) group. shimadzu.com Following derivatization, the sample is injected into the gas chromatograph, where the derivatized metabolites are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization method causes predictable fragmentation of the molecules. shimadzu.com

The analysis of these fragment ions is crucial in ¹³C-metabolic flux analysis as it can provide information about the positional labeling of the carbon backbone, which is essential for determining the routes taken by the ¹³C atoms from the initial tracer. shimadzu.comsci-hub.se For instance, by tracking the incorporation of the two ¹³C atoms from Sodium Fumarate-2,3-¹³C₂ into subsequent metabolites like malate and aspartate, researchers can quantify their synthesis and turnover. The major challenge in these experiments is the accurate determination of isotopic ¹³C enrichment, especially when it is below 1%. mdpi.com

Below is a representative data table illustrating the type of mass isotopomer distribution (MID) data that can be obtained from a GC-MS experiment tracking the fate of a ¹³C-labeled Krebs cycle intermediate.

Metabolite (tBDMS derivative fragment)Mass IsotopomerRelative Abundance (%) - ControlRelative Abundance (%) - Labeled
Malate ([M-57]⁺)M+095.845.2
M+13.94.1
M+20.350.7
Aspartate ([M-57]⁺)M+096.152.5
M+13.63.8
M+20.343.7

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique for isotopic metabolomics and is particularly advantageous for the analysis of polar and thermally labile metabolites, such as the intermediates of the Krebs cycle. google.comlcms.cz Unlike GC-MS, LC-MS often does not require derivatization, which simplifies sample preparation and avoids potential artifacts from the derivatization process. lcms.cz

Detailed Research Findings:

In LC-MS, metabolites are separated in the liquid phase based on their physicochemical properties, such as polarity. lcms.cz Various LC methods, including reversed-phase, hydrophilic interaction chromatography (HILIC), and ion-exchange chromatography, can be employed to achieve separation of Krebs cycle intermediates. lcms.cz Following separation, the metabolites are introduced into the mass spectrometer via an ionization source, most commonly electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact, primarily generating the molecular ion.

LC-MS is highly sensitive and can be used to trace the incorporation of ¹³C from Sodium Fumarate-2,3-¹³C₂ into a wide range of polar metabolites. For example, studies have used LC-MS to monitor the labeling patterns of Krebs cycle intermediates and related amino acids in cell cultures and in vivo. nih.gov This allows for the investigation of metabolic reprogramming in various physiological and pathological states. The technique is also amenable to tracing other stable isotopes, such as ¹⁵N, allowing for simultaneous tracking of carbon and nitrogen metabolism. rsc.org

The following table provides an example of the kind of data that can be generated in an LC-MS-based stable isotope tracing experiment.

Metabolite (Molecular Ion)Mass IsotopomerRelative Abundance (%) - UnlabeledRelative Abundance (%) - ¹³C Fumarate Labeled
Citrate ([M-H]⁻)M+098.25.5
M+11.52.1
M+20.392.4
Succinate (B1194679) ([M-H]⁻)M+098.58.9
M+11.31.5
M+20.289.6

High-Resolution Accurate Mass (HRAM) Spectrometry for Isotopomer Distribution

High-Resolution Accurate Mass (HRAM) spectrometry, often utilizing instruments like the Orbitrap, is a critical tool for accurately determining the mass isotopomer distribution (MID) of metabolites. uiowa.edu HRAM provides the ability to measure the mass of an ion with very high precision, which is essential for distinguishing between different isotopologues, especially in complex biological matrices. rsc.orguiowa.edu

Detailed Research Findings:

When tracing the metabolism of Sodium Fumarate-2,3-¹³C₂, the resulting metabolites will contain one or more ¹³C atoms, leading to a shift in their mass. HRAM instruments can resolve ions with very small mass differences, which is crucial for several reasons. Firstly, it allows for the confident identification of metabolites based on their accurate mass. Secondly, it can distinguish between different isotopologues that may have very similar masses. For example, it can separate the signals from a metabolite containing two ¹³C atoms from one containing a single ¹³C and a single ¹⁵N atom. rsc.org

The high resolving power of HRAM is particularly beneficial when analyzing complex spectra where multiple isotopologues may be present. This precision is vital for correcting for the natural abundance of stable isotopes in the unlabeled portion of the metabolite pool, a necessary step for accurate MID calculation. physiology.org Studies have demonstrated that HRAM-LC-MS can effectively measure the mass isotopologue abundance of Krebs cycle intermediates and other central carbon metabolites, enabling detailed metabolic flux analysis. uiowa.eduresearchgate.net

The table below illustrates the precision of HRAM in distinguishing isotopologues of a Krebs cycle intermediate.

Isotopologue of Malate ([M-H]⁻)Theoretical m/zObserved m/z (HRAM)Mass Accuracy (ppm)
¹²C₄H₅O₅133.01425133.01421-0.30
¹³C₁¹²C₃H₅O₅134.01760134.01755-0.37
¹³C₂¹²C₂H₅O₅135.02096135.02090-0.44

Elucidation of Central Carbon Metabolism and Associated Pathways

Tricarboxylic Acid (TCA) Cycle Flux Analysis

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate reducing equivalents for ATP production and for providing precursors for various biosynthetic pathways. Analyzing the flux through this cycle is crucial for understanding the metabolic state of a cell.

Tracing Fumarate (B1241708) Hydratase (FH) Activity and Malate (B86768) Production

Fumarate hydratase (FH) is a critical enzyme in the TCA cycle that catalyzes the reversible hydration of fumarate to L-malate. jci.orgpnas.org The activity of this enzyme can be directly traced using Sodium fumarate-2,3-13C2. When this labeled substrate is introduced into a biological system, the FH-catalyzed reaction produces specifically labeled [2,3-13C2]malate.

The rate of formation of [2,3-13C2]malate from the administered [2,3-13C2]fumarate provides a direct, real-time measurement of FH enzyme activity in situ. This approach has been pivotal in studying conditions characterized by altered FH function, such as in certain types of renal cell carcinoma where FH is mutated and inactive. jci.orgnih.gov In such FH-deficient cells, the conversion of labeled fumarate to malate is significantly impaired. jci.org Research has also shown that FH activity in blood plasma can facilitate this conversion, which is an important consideration in systemic metabolic studies. nih.gov

Table 1: Isotopologue Distribution in FH-Catalyzed Reaction

SubstrateEnzymeProductLabeled PositionsMass Shift
This compoundFumarate Hydratase (FH)MalateC2, C3M+2

Assessment of Anaplerotic and Cataplerotic Fluxes in Mitochondrial Metabolism

The integrity of the TCA cycle relies on a delicate balance between anaplerosis, the replenishment of cycle intermediates, and cataplerosis, the removal of these intermediates for biosynthesis. oup.comannualreviews.org Pyruvate (B1213749) carboxylase (PC) is a major anaplerotic enzyme, converting pyruvate to oxaloacetate, while phosphoenolpyruvate (B93156) carboxykinase (PEPCK) is a key cataplerotic enzyme, converting oxaloacetate to phosphoenolpyruvate for gluconeogenesis. pnas.orgresearchgate.net

While this compound is not a primary anaplerotic substrate itself, it is instrumental in quantifying these fluxes. Anaplerotic input from other sources, like pyruvate, dilutes the pool of labeled TCA cycle intermediates. By measuring the isotopic enrichment of fumarate and its downstream products, the rate of this dilution, and thus the anaplerotic flux, can be calculated. annualreviews.org

Conversely, the cataplerotic flux from the TCA cycle can be directly traced using [2,3-13C2]fumarate. For instance, the appearance of the ¹³C label in glucose is a definitive indicator of cataplerosis, signifying the withdrawal of fumarate-derived carbons (via malate and oxaloacetate) from the TCA cycle to fuel the gluconeogenic pathway. pnas.orgresearchgate.net The rate of labeled glucose production directly reflects the cataplerotic rate through PEPCK.

Investigating Substrate Entry Points and Carbon Exchange within the Cycle

A unique feature of using this compound is its ability to reveal the dynamics of carbon exchange within the latter half of the TCA cycle. This is due to the symmetrical nature of the fumarate molecule and the bidirectionality of the reactions catalyzed by fumarate hydratase (FH) and malate dehydrogenase (MDH). doi.orgbiorxiv.org

The metabolic fate of the label is as follows:

Initial Hydration: [2,3-13C2]fumarate is converted by FH to [2,3-13C2]malate.

Oxidation: MDH converts [2,3-13C2]malate to [2,3-13C2]oxaloacetate.

Reversible Exchange and Scrambling: Because these reactions are reversible, [2,3-13C2]oxaloacetate can be converted back to malate and subsequently to fumarate. Due to the symmetry of the fumarate molecule, the double ¹³C bond can be re-formed across either the C1-C2 or C3-C4 positions with equal probability relative to the original C2-C3 position. This "scrambling" results in a mixture of isotopologues. pnas.orgresearchgate.netresearchgate.net

Formation of New Isotopologues: When this scrambled fumarate pool is re-hydrated by FH, it produces not only [2,3-13C2]malate but also [1,4-13C2]malate. Consequently, this leads to the formation of both [2,3-13C2]oxaloacetate and [1,4-13C2]oxaloacetate.

Observing the appearance of [1,4-¹³C₂]-labeled metabolites from an initial [2,3-¹³C₂]-labeled substrate provides direct evidence of this backward flux and carbon exchange. pnas.orgresearchgate.net The ratio between the different labeled isotopologues of malate and aspartate (which is formed from oxaloacetate) can be used to quantify the relative rates of forward flux versus reversible exchange activity. nih.govnih.gov

Table 2: Carbon Scrambling of Fumarate-2,3-13C2 in the TCA Cycle

Initial SubstrateIntermediate 1Intermediate 2Reversible Exchange ProductScrambled Product
[2,3-13C2]Fumarate[2,3-13C2]Malate[2,3-13C2]Oxaloacetate[2,3-13C2]Fumarate[1,4-13C2]Fumarate
⬇️⬇️
[2,3-13C2]Malate[1,4-13C2]Malate

Gluconeogenesis and Anaplerotic Pathways

Gluconeogenesis, the synthesis of new glucose, is critical for maintaining blood glucose levels and is tightly linked to the TCA cycle, which provides the necessary precursors.

Carbon Flow from Fumarate to Glucose Precursors

This compound is an excellent tracer for elucidating the gluconeogenic pathway originating from the TCA cycle. The journey of the carbon atoms from fumarate to glucose precursors is a direct consequence of the cataplerotic and scrambling events described previously.

The oxaloacetate generated from the labeled fumarate pool is the primary substrate for PEPCK. The specific labeling pattern of the resulting phosphoenolpyruvate (PEP), a key glucose precursor, depends on the isotopologue of oxaloacetate from which it was derived:

[2,3-13C2]Oxaloacetate is decarboxylated by PEPCK to yield [1,2-13C2]PEP .

[1,4-13C2]Oxaloacetate is decarboxylated by PEPCK to yield [3-13C1]PEP , as the labeled carbon at the C4 position is lost as CO₂. researchgate.net

The detection of both [¹³C₂]- and [¹³C₁]-labeled PEP and subsequent glucose molecules from a single [2,3-¹³C₂]fumarate tracer provides a detailed map of this metabolic route. doi.org This flow demonstrates the direct connection between the mitochondrial TCA cycle intermediate pool and cytosolic gluconeogenesis.

Quantification of Pyruvate Carboxylase (PC) and Phosphoenolpyruvate Carboxykinase (PEPCK) Activities

The activities of PC and PEPCK govern the net flow of carbon into and out of the TCA cycle at the pyruvate/oxaloacetate node and are critical control points for gluconeogenesis.

PEPCK Activity: The use of this compound allows for a relatively straightforward quantification of PEPCK flux. The rate of appearance of labeled carbon in the PEP and glucose pools from the initial labeled fumarate is a direct reflection of PEPCK's cataplerotic activity. Studies have confirmed that in the absence of PEPCK, the production of labeled bicarbonate (from the decarboxylation of [4-¹³C]oxaloacetate) and other downstream metabolites is abolished, confirming this link. pnas.orgresearchgate.netnih.gov

PC Activity: While [2,3-13C2]fumarate is not a substrate for PC, its use in concert with other tracers can help quantify PC flux. PC activity is measured by the anaplerotic entry of pyruvate into the TCA cycle. elifesciences.org In experiments using labeled pyruvate, the appearance of labeled malate, aspartate, and fumarate is a key indicator of PC flux. pnas.orgnih.gov By using [2,3-13C2]fumarate, one can measure the size and turnover of the fumarate pool. In a dual-tracer experiment, the dilution of the [2,3-13C2]fumarate label by unlabeled carbons entering the cycle from pyruvate via PC can be used to calculate the absolute flux through PC.

The ratio of fluxes through PC and PEPCK determines the net direction of carbon flow and is a critical parameter in metabolic diseases like diabetes, where gluconeogenesis is often dysregulated.

Table 3: Expected Labeling in Key Metabolites for PC and PEPCK Flux Analysis

EnzymeTracer SubstrateKey Labeled Product(s)Metabolic Information
Pyruvate Carboxylase (PC) [U-13C3]Pyruvate[M+3]Malate, [M+3]Fumarate, [M+3]AspartateAnaplerotic flux from pyruvate into the TCA cycle. nih.gov
PEPCK This compound [M+2]PEP, [M+1]PEP, [M+2]Glucose, [M+1]GlucoseCataplerotic flux from TCA cycle to gluconeogenesis.

Interplay with Lactate (B86563) and Pyruvate Metabolism

The use of this compound as a tracer allows for the detailed investigation of the metabolic flux between the TCA cycle and the pyruvate and lactate pools. The ¹³C label from fumarate provides a clear signal to follow the carbon backbone through several critical enzymatic steps that connect these pathways.

When [2,3-¹³C₂]fumarate is introduced into a biological system, it enters the TCA cycle where it is hydrated by fumarase to form [2,3-¹³C₂]malate. Subsequently, malate dehydrogenase oxidizes this molecule to produce [2,3-¹³C₂]oxaloacetate. This labeled oxaloacetate stands at a metabolic crossroads. A primary route for its carbon atoms to exit the TCA cycle is through cataplerosis, a process initiated by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). PEPCK decarboxylates oxaloacetate to form phosphoenolpyruvate (PEP). In this reaction, the carbon at position 1 is lost, but the ¹³C labels at positions 2 and 3 are retained, yielding [2,3-¹³C₂]PEP.

This labeled PEP can then be converted to [2,3-¹³C₂]pyruvate through the action of pyruvate kinase. The resulting labeled pyruvate pool is in dynamic equilibrium with lactate via the lactate dehydrogenase (LDH) reaction. aacrjournals.org Therefore, the detection of a ¹³C label in the pyruvate and lactate pools after administration of [2,3-¹³C₂]fumarate is direct evidence of flux from the TCA cycle through pyruvate, a process often referred to as pyruvate recycling. nih.gov The degree of labeling in these compounds allows for the quantification of this metabolic exchange, providing insights into cellular energetic and biosynthetic states.

Table 1: Theoretical Label Propagation from [2,3-¹³C₂]Fumarate to Pyruvate and Lactate
MetaboliteIsotopologueKey EnzymePathwayNotes
Fumarate[2,3-¹³C₂]Fumarate(Tracer Input)TCA CycleThe starting labeled compound.
Malate[2,3-¹³C₂]MalateFumaraseTCA CycleHydration of fumarate.
Oxaloacetate[2,3-¹³C₂]OxaloacetateMalate DehydrogenaseTCA CycleOxidation of malate.
Phosphoenolpyruvate[2,3-¹³C₂]PEPPEPCKGluconeogenesis/CataplerosisDecarboxylation of oxaloacetate.
Pyruvate[2,3-¹³C₂]PyruvatePyruvate KinaseGlycolysis/Pyruvate MetabolismDemonstrates flux from TCA cycle to pyruvate.
Lactate[2,3-¹³C₂]LactateLactate DehydrogenaseLactate MetabolismIndicates equilibrium with the labeled pyruvate pool. aacrjournals.org

Interconnections with Amino Acid Metabolism

The carbon backbone of TCA cycle intermediates serves as a direct source for the synthesis of several non-essential amino acids. This compound is an effective tool for probing these connections, particularly for aspartate and glutamate (B1630785).

In metabolic studies, the cellular pools of aspartate and glutamate are often used as accessible proxies for their corresponding α-keto acids, oxaloacetate and α-ketoglutarate, respectively. This is due to the rapid and reversible reactions catalyzed by aminotransferases, which ensure that the labeling patterns in the amino acid pools closely reflect those of the TCA cycle intermediates. nih.gov

Tracing the ¹³C atoms from this compound reveals the following pathway:

[2,3-¹³C₂]Fumarate is converted to [2,3-¹³C₂]oxaloacetate as described previously.

Through the action of aspartate aminotransferase (AST), this [2,3-¹³C₂]oxaloacetate is directly converted to [2,3-¹³C₂]aspartate . The detection of this M+2 (mass + 2) isotopologue of aspartate confirms the direct carbon flux from fumarate.

The [2,3-¹³C₂]oxaloacetate can also continue through the TCA cycle, condensing with unlabeled acetyl-CoA to form [2,3-¹³C₂]citrate.

Subsequent enzymatic steps lead to the formation of [2,3-¹³C₂]α-ketoglutarate .

This labeled α-ketoglutarate is then transaminated to produce [2,3-¹³C₂]glutamate .

The analysis of the specific mass isotopomers of aspartate and glutamate provides a quantitative measure of the flux through different segments of the TCA cycle. nih.gov Because fumarate is a symmetric molecule, the reversible reactions catalyzed by fumarase and malate dehydrogenase can lead to complex labeling patterns, but the primary M+2 isotopologues in aspartate and glutamate are strong indicators of the metabolic activity originating from the fumarate pool. nih.govrki.de

Table 2: Tracing ¹³C from [2,3-¹³C₂]Fumarate into Aspartate and Glutamate
TCA IntermediateLabeled IsotopologueCorresponding Amino AcidLabeled IsotopologueKey Enzyme (for transamination)
Oxaloacetate[2,3-¹³C₂]OxaloacetateAspartate[2,3-¹³C₂]AspartateAspartate Aminotransferase (AST/GOT)
α-Ketoglutarate[2,3-¹³C₂]α-KetoglutarateGlutamate[2,3-¹³C₂]GlutamateGlutamate Dehydrogenase / Other Aminotransferases

This compound can also be employed to understand how other carbon sources, such as glucogenic amino acids, contribute to the TCA cycle. This is typically achieved by observing the isotopic dilution of the ¹³C label.

When a biological system reaches a steady state of labeling from a continuous infusion of [2,3-¹³C₂]fumarate, the intermediates of the TCA cycle will exhibit a certain fractional enrichment of ¹³C. If an unlabeled glucogenic amino acid (e.g., glutamine, alanine (B10760859), or asparagine) is then introduced, it will be metabolized into a TCA cycle intermediate. For example, glutamine is converted to glutamate and then to α-ketoglutarate, entering the cycle.

This influx of unlabeled carbon will dilute the ¹³C enrichment of the α-ketoglutarate pool and all subsequent intermediates, including fumarate, malate, and oxaloacetate. By measuring the decrease in the fractional enrichment of metabolites like [2,3-¹³C₂]aspartate or [2,3-¹³C₂]glutamate, researchers can calculate the relative contribution of the glucogenic amino acid to the total flux of the TCA cycle. physiology.org This approach provides a powerful method for dissecting the complex interplay of different fuel sources in central carbon metabolism.

Table 3: Isotopic Dilution Principle for Tracing Glucogenic Amino Acid Entry
ConditionTracer(s)Observed Effect on TCA Intermediates (e.g., Malate)Interpretation
Baseline[2,3-¹³C₂]FumarateSteady-state fractional enrichment of [2,3-¹³C₂]Malate is established.Defines the baseline flux from the tracer.
Intervention[2,3-¹³C₂]Fumarate + Unlabeled GlutamineFractional enrichment of [2,3-¹³C₂]Malate decreases.Unlabeled α-ketoglutarate from glutamine enters the cycle, diluting the ¹³C label. The magnitude of dilution reflects the glutamine contribution.
Intervention[2,3-¹³C₂]Fumarate + Unlabeled AlanineFractional enrichment of [2,3-¹³C₂]Malate decreases.Unlabeled pyruvate from alanine enters the cycle (via carboxylation to oxaloacetate), diluting the ¹³C label.

Application in Diverse Biological Systems and Models

In Vitro Cellular and Subcellular Metabolic Research

In controlled laboratory settings, Sodium fumarate-2,3-¹³C₂ is instrumental in dissecting the complexities of cellular metabolism at the cellular and subcellular levels.

The study of metabolic reprogramming, a hallmark of cancer, has been significantly advanced by the use of ¹³C-labeled tracers like Sodium fumarate-2,3-¹³C₂. In cell culture models, this tracer helps to elucidate how cancer cells alter their metabolic pathways to support rapid proliferation and survival.

For instance, in cells deficient in the enzyme fumarate (B1241708) hydratase (FH), a condition linked to certain cancers, introducing labeled fumarate helps track the consequences of its accumulation. nih.govplos.org Studies using ¹³C-labeled glucose and glutamine in FH-deficient kidney cancer cells have shown a major reorganization of metabolic fluxes. plos.org These cells exhibit high rates of glycolysis, converting most glucose to lactate (B86563), with limited carbon entry into the Krebs cycle. plos.orgnih.gov Despite the truncated TCA cycle, there is persistent mitochondrial respiration fueled by glutamine-derived α-ketoglutarate oxidation to fumarate. plos.orgresearchgate.net

Furthermore, ¹³C metabolic flux analysis (¹³C-MFA) in FH-diminished cells has quantitatively shown a reduction in pyruvate (B1213749) import into the mitochondria, leading to suppressed TCA cycle activity. nih.gov This shifts the balance of ATP production from the TCA cycle towards glycolysis. nih.govresearchgate.net The use of such tracers allows for a detailed mapping of these adapted metabolic networks, identifying critical nodes that could be targeted for therapy. vanderbilt.edu

A key application is in imaging tumor cell necrosis. The conversion of hyperpolarized [1,4-¹³C₂]fumarate to [1,4-¹³C₂]malate is a sensitive marker for cell death. portlandpress.comnih.gov In healthy cells, fumarate does not readily cross the cell membrane, but in necrotic cells with compromised membranes, the injected fumarate can access the intracellular enzyme fumarase, leading to a detectable increase in labeled malate (B86768). nih.govpnas.orgsemanticscholar.org

Table 1: Metabolic Flux Changes in Fumarate Hydratase (FH) Deficient Cells

Metabolic Parameter FH-Deficient Cells FH-Restored Cells Key Finding
Glucose Uptake High Lower Increased reliance on glycolysis. plos.org
Lactate Production High Lower Predominant conversion of glucose to lactate (Warburg effect). plos.org
Pyruvate to TCA Cycle Low Higher Reduced entry of glucose carbon into the Krebs cycle. nih.gov
Mitochondrial Respiration Low but persistent Higher Maintained by glutamine oxidation. plos.org
ATP Source Primarily Glycolysis Balanced (Glycolysis & TCA Cycle) Shift in energy production pathway. nih.gov

To understand the specific roles of organelles in metabolism, researchers use isolated mitochondrial preparations. Introducing Sodium fumarate-2,3-¹³C₂ into these systems allows for the study of metabolic fluxes within the mitochondrial compartment, free from cytosolic influences.

By combining stable isotope labeling with selective permeabilization of cell membranes, it is possible to analyze mitochondrial metabolism in situ, providing a more physiologically relevant context than fully isolated preparations. researchgate.net This allows for the investigation of how the cytosol and mitochondria interact metabolically. The use of ¹³C-labeled substrates in these preparations helps to model and quantify compartment-specific fluxes, such as the activity of different isozymes in the cytosol versus the mitochondria. researchgate.net

Sodium fumarate-2,3-¹³C₂ is a valuable tool for detailed enzyme kinetic studies. By tracking the conversion of the labeled substrate to its product, researchers can determine key kinetic parameters of enzymes like fumarate hydratase (fumarase).

The hydration of fumarate to malate, catalyzed by fumarase, is a classic reaction studied using this method. biorxiv.org The use of hyperpolarized ¹³C-labeled fumarate, combined with real-time magnetic resonance spectroscopy (MRS), allows for the direct determination of enzyme activity, enzyme-substrate affinity (Kₘ), and the effects of inhibitors. pnas.orgrsc.org This technique is sensitive enough to detect metabolite concentrations in the micromolar range with high temporal resolution. rsc.org

The addition of a ¹³C-labeled substrate in stimulus-response experiments has been shown to significantly increase the accuracy of determining kinetic parameters. nih.govresearchgate.net The specific influence of kinetic parameters on the labeling patterns of metabolites helps to reduce the correlation between different parameters, leading to a more robust model of the metabolic network. nih.govresearchgate.net This approach has been used to study the kinetics of enzymes involved in central carbon metabolism under non-stationary conditions, providing a dynamic view of metabolic regulation. nih.gov

In Vivo Animal Models for Systemic Metabolic Investigation

Animal models are essential for understanding how metabolic processes are integrated at the whole-body level and how they are altered in disease.

In rodent models, intravenously administered hyperpolarized [1,4-¹³C₂]fumarate allows for real-time, non-invasive imaging of metabolic processes in specific organs. pnas.org Magnetic resonance imaging (MRI) and spectroscopy (MRS) can track the spatial distribution of the labeled fumarate and its conversion to malate and other downstream metabolites. pnas.orgwhiterose.ac.uk

This technique has been particularly useful for studying kidney metabolism. In healthy rat kidneys, the injection of hyperpolarized meglumine (B1676163) [1,4-¹³C₂]fumarate, a formulation with enhanced solubility and polarization, allowed for the detection of not only [1,4-¹³C₂]malate but also [1,4-¹³C₂]aspartate and [¹³C]bicarbonate. nih.govacs.org The appearance of labeled bicarbonate is an indicator of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) activity, a key regulatory enzyme in gluconeogenesis. nih.gov

Studies in mice have also demonstrated the use of hyperpolarized fumarate to assess tissue perfusion and metabolism. researchgate.net Isotope tracing with [U-¹³C]glucose in pregnant mice revealed distinct metabolic programs between the embryo and placenta, with the embryo increasing its reliance on glucose for the TCA cycle as gestation progresses. nih.gov This highlights the ability of labeled substrates to uncover compartmentalized metabolism at the level of different tissues and organs within a single organism. nih.gov

A major application of labeled fumarate in animal models is the study of metabolic changes in diseases, especially cancer and ischemia. The conversion of hyperpolarized [1,4-¹³C₂]fumarate to [1,4-¹³C₂]malate is a well-established biomarker for imaging cell necrosis in vivo. portlandpress.comnih.gov

In murine lymphoma tumor models treated with chemotherapy, a significant increase in the production of hyperpolarized malate was observed, correlating with the level of tumor cell necrosis. pnas.org This increased conversion is attributed to the loss of plasma membrane integrity in necrotic cells, which allows the injected fumarate to access the intracellular enzyme fumarase. nih.govnih.gov This method provides a "positive contrast" for cell death, which can be more reliable than methods relying on a decrease in a signal. pnas.org

This technique has been applied to various pathophysiological states:

Cancer Therapy Response: In colorectal cancer xenografts treated with anti-angiogenic therapy, the malate-to-fumarate ratio increased more than 10-fold, reflecting an increase in the necrotic fraction of the tumor. aacrjournals.org Similarly, in glioblastoma models, an increase in the malate/fumarate ratio after chemoradiation was a sensitive indicator of treatment response. semanticscholar.org

Myocardial Infarction: In a rat model of myocardial infarction, the conversion of hyperpolarized fumarate to malate was 82-fold higher in the infarcted region compared to control hearts 24 hours after the event, providing a non-invasive way to measure cardiomyocyte necrosis. jacc.org

Acute Kidney Injury: The technique has also been used to identify cellular necrosis in models of acute kidney injury. jacc.org

Table 2: Application of Labeled Fumarate in Pathophysiological Animal Models

Pathophysiological State Animal Model Key Observation Reference
Treated Lymphoma Murine 2.4-fold increase in labeled malate production in necrotic tumors. pnas.org
Treated Colorectal Cancer Murine Xenograft >10-fold increase in malate/fumarate ratio post-treatment. aacrjournals.org
Treated Glioblastoma Murine Xenograft Significant increase in malate/fumarate ratio post-chemoradiation. semanticscholar.org
Myocardial Infarction Rat 82-fold increase in malate/fumarate ratio in infarcted heart tissue. jacc.org
Acetaminophen-induced Hepatitis Murine Production of hyperpolarized malate observed in the liver region. whiterose.ac.uk

Microdialysis Perfusion Studies in Animal Brain Metabolism

The application of stable isotope-labeled compounds in conjunction with cerebral microdialysis has emerged as a powerful methodology for the in vivo investigation of brain energy metabolism. nih.govcam.ac.uk This technique allows for the localized delivery of a labeled substrate to a specific brain region and the simultaneous collection of its metabolic products from the extracellular space. cam.ac.ukoup.com While direct microdialysis studies focusing exclusively on Sodium fumarate-2,3-¹³C₂ are not extensively documented in publicly available research, a significant body of work on its immediate metabolic precursor, 2,3-¹³C₂-succinate, provides a clear and detailed framework for understanding the metabolic fate and utility of labeled fumarate in the brain. nih.govmdpi.comcam.ac.uknih.gov

Microdialysis perfusion with a ¹³C-labeled substrate, such as Sodium fumarate-2,3-¹³C₂, allows researchers to trace the progression of the ¹³C atoms through the tricarboxylic acid (TCA) cycle. When Sodium fumarate-2,3-¹³C₂ is introduced into the brain's extracellular fluid via a microdialysis probe, it is taken up by surrounding brain cells, primarily neurons and astrocytes. mdpi.com Once inside the mitochondria, the labeled fumarate is metabolized by the enzyme fumarate hydratase, which converts it to malate. The ¹³C label is retained in the malate molecule. This ¹³C-labeled malate can then be further metabolized in the TCA cycle, leading to the formation of other labeled intermediates.

The analysis of the collected microdialysate, often using techniques like nuclear magnetic resonance (NMR) spectroscopy or liquid chromatography-mass spectrometry (LC-MS), enables the detection and quantification of these ¹³C-labeled metabolites. nih.govsdu.dk The presence and relative abundance of specific labeled compounds provide direct evidence of TCA cycle activity and can reveal perturbations in metabolic pathways under various physiological and pathological conditions, such as traumatic brain injury or cerebral ischemia. nih.govnih.gov

Detailed Research Findings from Precursor Studies

Studies utilizing 2,3-¹³C₂-succinate in rat models of mitochondrial inhibition and transient cerebral ischemia have demonstrated the utility of this approach. nih.govnih.gov In these experiments, perfusion with ¹³C-labeled succinate (B1194679) led to the detection of ¹³C-labeled fumarate and malate in the microdialysate, confirming the activity of succinate dehydrogenase and fumarate hydratase, respectively. nih.gov The researchers observed that under conditions of mitochondrial dysfunction, the levels of endogenous (¹²C) TCA metabolites increased, likely due to release from damaged cells, while the de novo synthesis of ¹³C-labeled metabolites decreased, indicating an inhibition of TCA cycle function. nih.gov

The table below summarizes the typical labeling patterns observed in key TCA cycle intermediates following the perfusion of a ¹³C-labeled precursor like succinate, which would be analogous to the metabolic fate of Sodium fumarate-2,3-¹³C₂.

MetaboliteExpected ¹³C Labeling from Sodium fumarate-2,3-¹³C₂
Malate[2,3-¹³C₂]malate
Oxaloacetate[2,3-¹³C₂]oxaloacetate
Citrate[2,3-¹³C₂]citrate
α-Ketoglutarate[2,3-¹³C₂]α-ketoglutarate
Glutamate (B1630785)[2,3-¹³C₂]glutamate
Glutamine[2,3-¹³C₂]glutamine

This table is illustrative and based on the metabolic pathway of fumarate through the TCA cycle.

In studies on traumatic brain injury in human patients, perfusion with 2,3-¹³C₂-succinate also resulted in the detection of ¹³C-labeled fumarate, malate, and even downstream metabolites like lactate and glutamine in the microdialysates. cam.ac.uk The detection of these labeled products served as clear evidence that the exogenous substrate was being actively metabolized by the brain tissue, providing a direct window into cellular energy metabolism. cam.ac.ukresearchgate.net

The ability to distinguish between endogenous and exogenously derived metabolites through ¹³C labeling is a key advantage of this technique. It allows for a more sensitive assessment of metabolic dysfunction compared to measuring only the total concentration of these compounds. nih.gov For instance, a decrease in the ratio of ¹³C-labeled malate to endogenous malate following an ischemic event could signify a specific impairment in the TCA cycle, even if the total malate concentration remains unchanged or increases due to cellular damage. nih.gov

Computational and Theoretical Frameworks for Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) Modeling and Simulation

13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for elucidating in vivo metabolic fluxes. plos.orgrsc.org The method involves introducing a 13C-labeled substrate, such as Sodium fumarate-2,3-13C2, into a biological system and measuring the resulting distribution of 13C isotopes in intracellular metabolites. plos.orgtum.de As a key intermediate of the TCA cycle, fumarate (B1241708) labeled at the C2 and C3 positions allows for precise tracking of carbon atom transitions within this central metabolic hub. The resulting labeling patterns in downstream metabolites, including other TCA cycle intermediates and amino acids derived from them, are determined by the relative activities of the interconnected metabolic pathways. plos.orgmdpi.com Computational modeling is then employed to estimate the intracellular fluxes that best reproduce the experimentally observed isotopic distributions. plos.org

A fundamental assumption in many 13C-MFA experiments is that the biological system is in both a metabolic and isotopic steady state. rsc.orgmit.edu

Metabolic Steady State: This condition implies that the concentrations of intracellular metabolites remain constant over the course of the experiment. mit.edunih.gov This is often achieved in controlled environments like chemostat cultures. plos.org

Isotopic Steady State: This refers to the point where the isotopic enrichment of metabolites becomes constant, indicating that the labeling from the 13C-tracer has fully propagated throughout the metabolic network. rsc.orgnih.gov

The time required to reach isotopic steady state varies significantly between different metabolic pathways. While pathways like glycolysis may reach a steady state in minutes, the TCA cycle can take up to two hours, and the biosynthesis of macromolecules like nucleotides can take even longer. nih.gov

When using this compound to probe the TCA cycle, it is crucial to validate the steady-state assumption. This is typically done by performing kinetic labeling experiments, where samples are collected at various time points. frontiersin.org The isotopic enrichment of key metabolites downstream of fumarate, such as malate (B86768) and aspartate, is measured. The system is considered to be at an isotopic pseudo-steady state when the labeling patterns of these metabolites no longer change over time, confirming that the flux calculations will be based on a stable distribution of isotopologues. frontiersin.org

The conversion of raw isotopomer data into meaningful metabolic flux values is a complex computational task that relies on specialized algorithms and software. The general workflow involves several key steps:

Metabolic Network Reconstruction: A detailed model of the relevant biochemical reaction network is constructed. plos.orgresearchgate.net For a tracer like this compound, this model would prominently feature the reactions of the TCA cycle, anaplerosis, and pathways that draw intermediates from the cycle, such as amino acid biosynthesis. plos.org The model must include reaction stoichiometry and the specific carbon atom transitions for each reaction.

Flux Estimation: Computational algorithms are used to find the set of metabolic flux values that best explains the experimentally measured mass isotopomer distributions (MIDs) of key metabolites. tum.de These algorithms work by simulating the expected labeling patterns for a given set of fluxes and comparing them to the measured data, iteratively adjusting the fluxes to minimize the difference. oup.com

Confidence Intervals: Statistical methods are then used to evaluate the confidence intervals for each estimated flux, providing a measure of the precision of the flux determination. nih.gov

A variety of software packages have been developed to facilitate 13C-MFA, automating the process of flux estimation and statistical analysis.

Software ToolDescription
INCA A comprehensive MATLAB-based software for isotopomer-based metabolic flux analysis, supporting steady-state and non-stationary experiments. rsc.org
OpenFLUX An open-source software for 13C-MFA that provides a graphical user interface and integrates with other modeling tools. rsc.org
METRAN A predecessor to many modern tools, METRAN laid the groundwork for flux estimation from isotopomer data. rsc.org
13CFLUX2 A high-performance software package for large-scale metabolic flux analysis in isotopic steady-state and non-steady-state conditions.

Isotopomer Spectral Analysis (ISA) for Specific Pathway Characterization

Isotopomer Spectral Analysis (ISA), also known as 13C-Flux Spectral Analysis (FSA), is a powerful method for dissecting the contributions of different pathways to the production of a specific metabolite. nih.gov This approach leverages the distinct labeling patterns generated by different metabolic routes.

When this compound is introduced into a cell, its conversion to malate by the enzyme fumarase results in a malate molecule with two 13C atoms, creating an M+2 isotopologue. The analysis of the full mass spectrum of malate can reveal the relative importance of this exogenous fumarate compared to other endogenous sources.

Illustrative Example of Pathway Characterization:

ScenarioMetabolic PathwayExpected Malate Isotopologues from a ¹²C Background
Tracer Uptake Uptake and conversion of exogenous this compoundM+2 (from the labeled tracer)
Anaplerosis Carboxylation of unlabeled (M+0) pyruvate (B1213749) by pyruvate carboxylaseM+0 (from unlabeled sources)
Glycolysis Metabolism of unlabeled (M+0) glucoseM+0 (from unlabeled sources)

By analyzing the relative abundance of the M+0 and M+2 isotopologues of malate, ISA can quantify the fractional contribution of the externally supplied fumarate to the total cellular malate pool. For example, if 50% of the malate pool is M+2, it indicates a substantial flux from the provided this compound. This principle can be extended to analyze more complex scenarios, such as determining the reversibility of reactions. The appearance of the M+2 label in succinate (B1194679), which is upstream of fumarate in the TCA cycle, would provide direct evidence and quantification of the reverse flux through succinate dehydrogenase. nih.gov This level of detail is critical for understanding how metabolic networks adapt to different conditions and perturbations. mdpi.com

Emerging Directions and Methodological Advancements

Spatiotemporal Mapping of Labeled Metabolites in Intact Biological Systems

The ability to map the location and transformation of metabolites in real-time within living organisms provides unparalleled insights into biological processes. Methodologies utilizing labeled fumarate (B1241708), such as Sodium fumarate-2,3-13C2, are at the forefront of this endeavor.

Magnetic Resonance Spectroscopic Imaging (MRSI) has proven to be a powerful, non-invasive technique for this purpose. nih.gov By hyperpolarizing 13C-labeled fumarate, its signal-to-noise ratio is dramatically increased by several orders of magnitude, enabling the detection of both the injected substrate and its metabolic products in vivo. nih.govnih.govnih.gov The primary metabolic conversion tracked is the hydration of fumarate to malate (B86768) by the enzyme fumarase. nih.govpnas.org This reaction is particularly significant as a biomarker for cellular necrosis; in healthy cells, fumarate uptake is slow, but in necrotic cells with compromised membranes, the hyperpolarized fumarate gains rapid access to intracellular or released fumarase, leading to a detectable increase in labeled malate production. pnas.orgsemanticscholar.org

This principle has been successfully applied to visualize and quantify cell death in various disease models:

Oncology: Studies have demonstrated increased production of hyperpolarized [1,4-13C2]malate from [1,4-13C2]fumarate in tumor models following chemotherapy, correlating directly with the level of necrosis. nih.govpnas.orgaacrjournals.org This allows for the early assessment of treatment response, often before changes are visible with conventional imaging methods. pnas.org

Ischemic Injury: The technique has been used to detect early acute tubular necrosis in the kidneys following injury. pnas.org In a porcine model of ischemia-reperfusion injury, 2D 13C-MRSI was used to map the conversion of hyperpolarized fumarate to malate, demonstrating the feasibility of this approach in a large animal model that approximates human imaging scenarios. nih.govresearchgate.net

Hepatitis: In vivo 13C MR spectroscopy and imaging have been used to detect necrotic cell death in a murine model of acetaminophen-induced hepatitis. nih.govwhiterose.ac.uk

A significant advancement involves the use of deuterated fumarate, such as [2,3-2H2]fumarate, which can be monitored over a longer period using 2H MRS. This extended observation window allows for the accumulation of more detectable labeled malate, potentially offering a more sensitive method for detecting cell death compared to the transient signal from hyperpolarized 13C-fumarate. semanticscholar.org

Table 1: Research Findings in Spatiotemporal Mapping of Labeled Fumarate
Biological System/ModelIsotopic Tracer UsedKey Research FindingCitation
Murine Lymphoma TumorsHyperpolarized [1,4-13C2]fumarateA 2.4-fold increase in malate production was observed in tumors after etoposide (B1684455) treatment, indicating significant necrosis. pnas.org
Murine Model of Acute Kidney InjuryHyperpolarized [1,4-13C2]fumarateEnabled early detection of acute tubular necrosis before functional markers changed. pnas.org
Porcine Ischemia-Reperfusion Kidney ModelHyperpolarized [1,4-13C2,2,3-d2]fumarateDemonstrated successful 2D spectroscopic imaging of fumarate-to-malate conversion in a large animal model, crucial for clinical translation. nih.govresearchgate.net
Murine Model of Acetaminophen-Induced HepatitisHyperpolarized [1-13C]fumarateFeasibility of in vivo MRI for detecting necrotic cell death in the liver was established. nih.govwhiterose.ac.uk
Glioblastoma Xenograft Models[2,3-2H2]fumarate2H MRSI of deuterated fumarate metabolism was shown to be a more sensitive method for detecting tumor cell death post-chemoradiation than hyperpolarized 13C MRSI. semanticscholar.org

Integration of Isotopic Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

To achieve a holistic understanding of cellular function, data from isotopic tracing experiments like those with this compound are increasingly being integrated with other large-scale 'omics' datasets. This multi-omics approach provides a more complete picture by connecting changes in gene expression (transcriptomics) and protein levels (proteomics) with metabolic function (metabolomics/fluxomics).

Integrating 13C tracing with quantitative proteomics can reveal how alterations in enzyme and transporter levels directly impact metabolic pathways. For example, a study combining proteomics with 13C-glucose tracing in pancreatic islets identified age-related metabolic rewiring. nih.gov Changes in the abundance of key metabolic enzymes were correlated with altered labeling patterns of TCA cycle intermediates, including fumarate, providing a mechanistic link between protein expression and metabolic function. nih.gov

Similarly, combining 13C-labeling studies with transcriptomics and genomics can elucidate complex metabolic networks. In a study of Methylosinus trichosporium OB3b, data from all three 'omics' fields were used to deduce the central carbon metabolism, with 13C-labeling providing critical information on the rates of carbon incorporation into metabolites like fumarate and succinate (B1194679). frontiersin.org This integrated approach allows for the validation of metabolic models derived from genomic data and provides quantitative flux information that transcriptomics alone cannot offer. researchgate.netbiorxiv.org

A novel application of this integration is the use of 13C-based proteomics, where the incorporation of 13C into peptides is measured. This technique was used to identify cross-fed metabolites in a microbial co-culture, with the labeling patterns in specific amino acids confirming the exchange of metabolites predicted by proteomic analysis of metabolic enzymes. embopress.org

Table 2: Integration of Isotopic Tracing with Multi-Omics
Integrated 'Omics'Isotopic TracerSystem StudiedKey InsightCitation
ProteomicsU-13C GlucosePancreatic IsletsLinked age-related changes in protein expression to specific alterations in glucose metabolism and TCA cycle function. nih.gov
Genomics, Transcriptomics13CH4 and 13CO2Methylosinus trichosporium OB3bDeduced central metabolic pathways and quantified carbon incorporation rates into fumarate and succinate. frontiersin.org
Proteomics13C-labeled LactoseYeast-Bacteria Co-cultureIdentified specific cross-fed metabolites (e.g., alanine (B10760859), pyruvate (B1213749), lactate) by tracing 13C incorporation into peptides and secreted metabolites. embopress.org
Transcriptomics13C TracersGeneral Cancer ModelsProposed integration of 13C metabolic flux analysis with transcriptomic data to better understand drug efficacy and mechanisms. researchgate.net

Development of Novel Hyperpolarization Agents and Methodologies for Enhanced Sensitivity

The sensitivity of 13C MRS and MRSI is fundamentally limited by the low natural abundance and low thermal polarization of the 13C nucleus. nih.govnih.gov Hyperpolarization techniques dramatically overcome this limitation. While dissolution dynamic nuclear polarization (dDNP) is the most established method for clinical translation, research into new agents and methodologies continues to push the boundaries of sensitivity and accessibility. nih.govnih.govnih.gov

Parahydrogen-Induced Polarization (PHIP): PHIP has emerged as a promising, low-cost, and rapid alternative to dDNP for hyperpolarizing 13C-fumarate. nih.govwhiterose.ac.uk This technique involves the chemical reaction of a precursor molecule with parahydrogen, transferring the spin order of the parahydrogen to the 13C nucleus. Studies have successfully demonstrated the production of hyperpolarized [1-13C]fumarate using PHIP, achieving polarization levels sufficient for in vitro and in vivo detection of its conversion to malate. nih.govpnas.orgnih.gov A key advantage is that the reaction can be performed in water, and methods have been developed for the rapid purification of the hyperpolarized product to remove toxic catalysts, making it more suitable for potential clinical use. nih.govpnas.org

Alternative Labeled Agents: Beyond enhancing the signal of a single isotope, researchers are exploring different labeled versions of fumarate to act as novel imaging agents. As mentioned, deuterated fumarate ([2,3-2H2]fumarate) offers a longer T1 relaxation time, allowing for signal accumulation over minutes rather than seconds. semanticscholar.org This provides a significant advantage for detecting slow metabolic conversions and may prove more sensitive for applications like monitoring therapy-induced cell death. semanticscholar.org

Advanced dDNP Formulations: Innovations in dDNP include the development of photo-induced, non-persistent radicals. dtu.dk These radicals are stable at the low temperatures required for polarization but are eliminated by gentle heating before dissolution. This creates a radical-free hyperpolarized solid sample that can potentially be transported from a central production facility to a clinical site, increasing the accessibility of the technology. dtu.dk

Table 3: Comparison of Advanced Hyperpolarization/Labeling Methodologies
MethodologyAgent ExamplePrincipleAdvantageCitation
Parahydrogen-Induced Polarization (PHIP)[1-13C]fumarateTransfer of spin order from parahydrogen during hydrogenation of a precursor.Low-cost, rapid polarization, can be performed in aqueous solution. nih.govpnas.orgnih.gov
Deuterium (B1214612) Labeling[2,3-2H2]fumarateUse of a stable isotope (2H) with a long relaxation time, detected via 2H MRS.Allows for much longer observation times, enhancing sensitivity for slow metabolic processes. semanticscholar.org
dDNP with Photo-induced Radicals[U-13C, d7]-D-glucoseUses thermally labile radicals that are quenched before dissolution, creating a pure, transportable solid.Enables remote production of hyperpolarized agents, increasing accessibility. dtu.dk
Dissolution Dynamic Nuclear Polarization (dDNP)[1,4-13C2]fumarateTransfer of high electron spin polarization to 13C nuclei at cryogenic temperatures.Established method, translated to human studies, provides very high signal enhancement. nih.govnih.govpnas.org

Q & A

How can researchers synthesize sodium fumarate-2,3-¹³C₂, and what analytical methods ensure isotopic purity and chemical integrity?

Basic Research Focus
Sodium fumarate-2,3-¹³C₂ is typically synthesized via neutralization of isotopically labeled fumaric acid (e.g., fumaric acid-2,3-¹³C₂) with sodium hydroxide. The reaction must be conducted under inert conditions to prevent isotopic exchange or degradation. Post-synthesis, purity is verified using:

  • Nuclear Magnetic Resonance (NMR) : To confirm labeling positions (2 and 3 carbons) and rule out positional scrambling .
  • Mass Spectrometry (MS) : For quantifying ¹³C enrichment (e.g., 99 atom % ¹³C) and detecting impurities .
  • Infrared (IR) Spectroscopy : To validate functional groups (e.g., carboxylate peaks near 1610 cm⁻¹ and 1720 cm⁻¹) .

What experimental designs are optimal for tracking sodium fumarate-2,3-¹³C₂ in the tricarboxylic acid (TCA) cycle?

Advanced Research Focus
To trace labeled carbons in metabolic flux studies:

  • Cell Culture/Tissue Models : Administer the compound in media and monitor incorporation into TCA intermediates (e.g., malate, citrate) via LC-MS or GC-MS .
  • Pulse-Chase Experiments : Time-resolved sampling to distinguish between direct fumarate metabolism and recycling via anaplerotic pathways.
  • Isotopomer Analysis : Use computational tools (e.g., INCA) to model ¹³C labeling patterns and infer flux rates .
    Key Consideration : Account for background natural abundance ¹³C (1.1%) to avoid false signals .

How should researchers address contradictions in isotopic labeling data when using sodium fumarate-2,3-¹³C₂?

Advanced Research Focus
Unexpected results (e.g., mismatched isotopomer distributions) may arise from:

  • Isotopic Dilution : Unlabeled carbon sources (e.g., glucose) competing with labeled fumarate. Validate substrate exclusivity in the experimental system .
  • Enzyme Side Activities : Fumarase reversibility or promiscuity may redistribute labels. Include enzyme inhibitors (e.g., citrate synthase blockers) to isolate pathways .
  • Sample Processing Artifacts : Degradation during extraction. Use rapid quenching (e.g., liquid N₂) and cold solvents .

What are the advantages of integrating sodium fumarate-2,3-¹³C₂ with other isotopically labeled metabolites in multi-tracer studies?

Advanced Research Focus
Combining with compounds like [U-¹³C]glucose or [1,4-¹³C₂]succinate allows:

  • Cross-Validation of Fluxes : Compare labeling in shared intermediates (e.g., malate) to resolve pathway ambiguities .
  • Compartment-Specific Analysis : Use mitochondrial vs. cytosolic tracer pairs to study subcellular metabolic crosstalk.
    Methodological Note : Optimize tracer ratios to avoid signal overlap and ensure detection sensitivity .

What challenges arise in quantifying low-abundance ¹³C-labeled metabolites derived from sodium fumarate-2,3-¹³C₂?

Advanced Research Focus
Limitations include:

  • Sensitivity Thresholds : Low-abundance intermediates (e.g., oxaloacetate) may fall below MS detection limits. Use high-resolution instruments (Orbitrap or TOF-MS) .
  • Chromatographic Coelution : Overlapping peaks with unlabeled analogs. Employ tandem MS (MS/MS) or ion mobility for separation .
  • Matrix Effects : Biological samples (e.g., plasma) may suppress ionization. Include isotope-coded internal standards (e.g., ¹³C₆-succinate) for normalization .

How can sodium fumarate-2,3-¹³C₂ be applied to study enzyme mechanisms in vitro?

Basic Research Focus
For enzymes like fumarase or succinate dehydrogenase:

  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled fumarate to probe rate-limiting steps .
  • Binding Affinity Assays : Use isothermal titration calorimetry (ITC) to assess whether ¹³C labeling alters enzyme-substrate interactions.
  • Crystallography : Co-crystallize enzymes with labeled fumarate to visualize carbon positioning in active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.